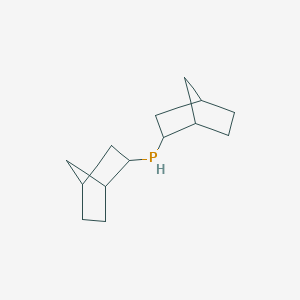![molecular formula C33H25OP B136975 [1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 134484-36-9](/img/structure/B136975.png)
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a phosphane derivative with two naphthalene rings and a methoxy group. Phosphanes are a class of organophosphorus compounds that have diverse applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the naphthalene rings and the tetrahedral geometry around the phosphorus atom. The methoxy group may introduce some electron-donating character .Chemical Reactions Analysis
As a phosphane, this compound could potentially act as a ligand in coordination chemistry, binding to metal centers. The naphthalene rings might also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the electron-donating character of the methoxy group, and the presence of the phosphorus atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthetic Pathways : The synthesis of naphthalene derivatives, such as 1,3-Dihydroxynaphthalene, has been explored through various routes, including alkaline fusion and photocatalytic oxidation. These methods are significant for their simplicity and eco-friendliness, suggesting potential synthetic pathways for related compounds like "[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane" (Zhang You-lan, 2005).
Materials Science and Engineering
- Scintillators : Research on plastic scintillators incorporating naphthalene derivatives as luminescent dyes highlights the material's stability and efficiency in radiation detection. This suggests potential applications for related phosphane compounds in developing advanced scintillation materials (V. N. Salimgareeva & S. Kolesov, 2005).
Environmental and Analytical Chemistry
- Pollution Mitigation : The adsorption techniques for removing naphthalene from wastewater underscore the environmental relevance of naphthalene derivatives. This could indicate the utility of similar compounds in environmental remediation technologies (M. Alshabib, 2021).
Pharmaceutical and Medicinal Applications
- Drug Development : The extensive potentiality of naphthalimide derivatives in medicinal applications, including anticancer, antibacterial, and antifungal properties, suggests that structurally related compounds such as diphenylphosphane derivatives could also hold significant pharmaceutical relevance (Huo-Hui Gong et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWTWSSMURUMDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
145964-33-6 |
Source


|
| Record name | (2'-Methoxy-1,1'-binaphthalen-2-yl)(diphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)










![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

